Indigotin

描述

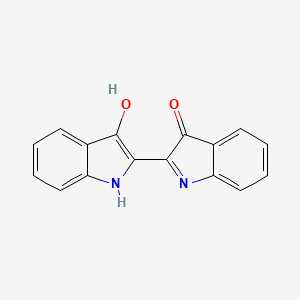

Indigotin, commonly known as indigo, is a natural dye extracted from the leaves of plants belonging to the Indigofera genus, particularly Indigofera tinctoria. It is one of the oldest dyes used by humanity, with a rich history dating back to ancient civilizations. The compound is renowned for its deep blue color, which has been used extensively in textile dyeing, especially for denim fabrics. This compound is a symmetric dimer of two indole moieties connected by an (E)-double bond and exhibits two internal hydrogen bonds .

准备方法

Synthetic Routes and Reaction Conditions: Indigotin can be synthesized through various chemical processes. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of sodium hydroxide, followed by reduction with sodium dithionite. Another method involves the oxidation of indoxyl, which is derived from indole, using air or chemical oxidants .

Industrial Production Methods: Traditionally, this compound was extracted from plant sources through fermentation. The leaves of Indigofera tinctoria are harvested, soaked in water, and allowed to ferment. The resulting indoxyl is then oxidized to form this compound. In modern industrial production, synthetic methods are preferred due to their efficiency and consistency. The synthetic production of this compound involves the use of chemical reactants under controlled conditions, resulting in the formation of the this compound molecule along with other byproducts .

化学反应分析

Types of Reactions: Indigotin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form isatin using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound with sodium dithionite converts it to leucoindigo, a colorless soluble form used in dyeing processes.

Substitution: this compound can undergo halogenation reactions to form derivatives such as 5,5’-dibromoindigo.

Major Products:

Oxidation: Isatin

Reduction: Leucoindigo

Substitution: 5,5’-Dibromoindigo

科学研究应用

Textile Industry

Dyeing Agent

Indigotin is primarily recognized for its role as a dye in the textile industry. It has been used for centuries to impart a rich blue color to fabrics. Recent studies highlight the synthesis and extraction processes of this compound, demonstrating its effectiveness in dyeing cotton fabrics. For instance, a study conducted by Abubakar et al. (2023) explored the synthesis of indigo through the reaction of o-nitrobenzaldehyde and acetone under alkaline conditions, achieving high dyeing efficiency on cotton .

Fastness Properties

The fastness properties of this compound-dyed fabrics are crucial for their commercial viability. Research indicates that fabrics dyed with this compound exhibit excellent light and wash fastness, making them suitable for long-term use in fashion and upholstery .

Pharmaceutical Applications

Traditional Medicine

Indigo naturalis, derived from the plant Indigofera tinctoria, has been utilized in traditional Chinese medicine for its therapeutic properties. It is primarily used to treat skin conditions such as psoriasis by inhibiting keratinocyte proliferation and reducing inflammation . A systematic review highlighted its effectiveness in promoting oxidative stress clearance and protecting cell membranes from damage caused by reactive oxygen species .

Antiviral Properties

Recent studies have shown that both indigo and its derivative indirubin possess antiviral properties. They have demonstrated efficacy against various viruses, including the Japanese encephalitis virus and SARS-coronavirus, by inhibiting viral replication processes . This suggests potential applications in developing antiviral medications.

Biomedical Applications

Clinical Monitoring

this compound has been employed in clinical settings as a tracer agent. A study assessed the effects of intravenous injections of indigo carmine (a sodium salt form of this compound) on oxygen reserve index measurements during surgeries. Results indicated a rapid decrease in oxygen levels post-injection, necessitating careful monitoring during clinical procedures . This application underscores its utility in enhancing patient safety during anesthesia.

Environmental Applications

Water Treatment

this compound's strong chromophore properties make it a candidate for environmental applications, particularly in water treatment processes to remove contaminants. Studies have explored methods to utilize this compound in adsorptive removal techniques for pollutants from aqueous solutions .

Research Findings and Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Textile Dyeing | Abubakar et al., 2023 | High efficiency in dyeing cotton fabrics; excellent fastness properties |

| Traditional Medicine | Zhao et al., 2020 | Effective treatment for psoriasis; antioxidant properties |

| Antiviral Research | Zhao et al., 2020 | Inhibition of Japanese encephalitis virus; potential for antiviral drug development |

| Clinical Monitoring | Isosu et al., 2017 | Significant changes in oxygen reserve index post-indigo carmine injection |

| Environmental Treatment | Liu et al., 2017 | Effective removal of pollutants from water using this compound |

作用机制

Indigotin is part of the indigoid family, which includes compounds such as Tyrian purple (6,6’-dibromoindigo) and indirubin. Compared to these compounds, this compound is unique due to its widespread use and historical significance. Tyrian purple, for instance, was historically significant but is less commonly used today due to its complex extraction process .

相似化合物的比较

- Tyrian purple (6,6’-dibromoindigo)

- Indirubin

- Isoindigo

Indigotin’s unique properties and historical importance make it a fascinating compound with diverse applications in various fields.

生物活性

Indigotin, commonly known as indigo, is a natural dye derived from the plant Indigofera tinctoria and other species. Its biological activity has been the subject of various studies, revealing a range of effects on human health, environmental interactions, and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a complex organic compound with the molecular formula . It exists primarily in a solid crystalline form and is insoluble in water but soluble in organic solvents like dimethylformamide. The compound's structure includes two indole units linked by a double bond, which contributes to its color properties and biological interactions.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, which may help mitigate oxidative stress-related diseases.

| Study | Findings |

|---|---|

| Ikem et al. (2002) | This compound showed a high capacity to reduce oxidative damage in vitro. |

| Nayak & Nair (2003) | Demonstrated protective effects against lipid peroxidation in cell cultures. |

2. Antimicrobial Properties

This compound has been tested for its antimicrobial effects against various pathogens. It has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 50 µg/mL |

3. Anti-inflammatory Effects

This compound has been observed to modulate inflammatory pathways. In animal models, it reduced the levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

- Case Study : A study involving rats with induced inflammation showed that treatment with this compound resulted in decreased swelling and pain responses compared to control groups.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : this compound's ability to donate electrons helps neutralize free radicals.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Mechanism : this compound inhibits the expression of cyclooxygenase enzymes (COX-1 and COX-2), reducing prostaglandin synthesis.

Potential Applications

Given its diverse biological activities, this compound holds promise for several applications:

- Food Industry : As a natural colorant and preservative.

- Pharmaceuticals : Potential development of anti-inflammatory and antioxidant supplements.

- Cosmetics : Use in formulations for skin protection against oxidative stress.

属性

IUPAC Name |

2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILFGKZUJYXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026279 | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-BLUE POWDER WITH COPPERY LUSTER | |

CAS No. |

482-89-3, 68651-46-7, 64784-13-0 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indigo (dye) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Blue No. 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIGO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

734 to 738 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of indigotin?

A1: this compound is an organic compound with a symmetrical structure consisting of two indole units linked by a trans double bond.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H10N2O2, and its molecular weight is 262.27 g/mol.

Q3: What are the key spectroscopic characteristics of this compound?

A3: this compound exhibits characteristic absorption maxima (λmax) at 610 nm and 542 nm, corresponding to its blue color and the presence of indirubin, respectively. [, ] These spectroscopic features are routinely employed in analytical techniques like HPLC-DAD for identification and quantification. [, ]

Q4: How stable is this compound under different environmental conditions?

A4: this compound demonstrates variable stability depending on the environmental factors. Studies show that it degrades upon exposure to H2O2/UV radiation, highlighting its susceptibility to oxidative degradation. [] Interestingly, when this compound is bound to fibers, its degradation rate decreases, indicating enhanced stability in dyed materials. []

Q5: Does the stability of this compound change when applied to different materials?

A5: Yes, the stability of this compound can be influenced by the material to which it's applied. For instance, this compound exhibits higher stability against H2O2/UV degradation when applied to silk fibers compared to its free form in solution. [] This suggests potential protective effects conferred by the fiber matrix.

Q6: What analytical techniques are commonly employed for this compound analysis?

A6: Various analytical techniques are utilized for the characterization and quantification of this compound, including:* High-Performance Liquid Chromatography (HPLC): HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) allows for the separation, identification, and quantification of this compound and other indigoid dyes in complex mixtures. [, , , , , , ] This method is particularly valuable for analyzing dyed textiles and biological samples. * Thin Layer Chromatography (TLC): This simple and cost-effective technique is useful for the initial screening and identification of this compound and indirubin based on their characteristic Rf values. [, ]* UV-Visible Spectrophotometry: This method utilizes the characteristic absorption properties of this compound, particularly its λmax at 610 nm, for both qualitative and quantitative analysis. [, , , ]* Raman Spectroscopy: This technique provides structural information based on molecular vibrations and is particularly useful for identifying this compound in historical textiles and art objects. [, ]

Q7: What are the advantages of using mass spectrometry for this compound analysis?

A7: Mass spectrometry offers high sensitivity and specificity, enabling the detection and identification of even trace amounts of this compound and its degradation products. [, , , ] Additionally, tandem mass spectrometry (MS/MS) provides detailed structural information, allowing for the differentiation of isomeric indigoid dyes. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。